

Application Note: Determination of RIG012 IC50 Using an NADH-Coupled ATPase Assay

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Compound of Interest

Compound Name: RIG012
Cat. No.: B10824127

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Introduction

Retinoic acid-inducible gene I (RIG-I) is a crucial cytoplasmic pathogen recognition receptor that identifies viral RNA, initiating an innate immune response.[1][2] As a member of the Superfamily 2 (SF2) helicases, RIG-I possesses an RNA-dependent ATPase activity that is essential for its signaling function.[3][4] This ATPase activity serves as an attractive target for the development of small molecule inhibitors to modulate immune responses. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a putative inhibitor, **RIG012**, against RIG-I helicase activity using a continuous enzyme-coupled assay.

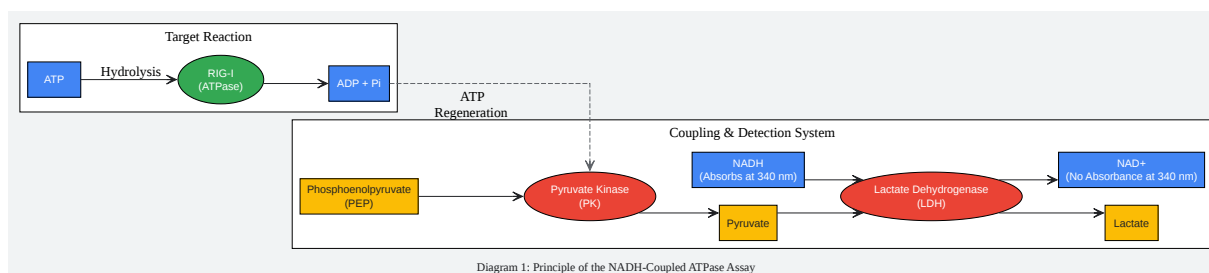
Assay Principle

The NADH-coupled ATPase assay is a robust and widely used method for continuously monitoring ATP hydrolysis.[5][6][7] The assay links the production of ADP by the ATPase to the oxidation of reduced nicotinamide adenine dinucleotide (NADH). This is achieved through a series of coupled enzymatic reactions:

- RIG-I ATPase: The target enzyme, RIG-I, hydrolyzes ATP to ADP and inorganic phosphate (Pi) in the presence of its RNA ligand.

- Pyruvate Kinase (PK): The generated ADP is immediately used by pyruvate kinase to convert phosphoenolpyruvate (PEP) into pyruvate. This step regenerates ATP, ensuring its concentration remains constant throughout the assay and preventing product inhibition by ADP.[5][8]
- Lactate Dehydrogenase (LDH): Pyruvate is then reduced to lactate by lactate dehydrogenase. This reaction consumes one molecule of NADH, oxidizing it to NAD+.[6]

The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation. The consumption of NADH can be continuously monitored by measuring the decrease in absorbance at a wavelength of 340 nm.[6][9] By performing the assay across a range of **RIG012** concentrations, a dose-response curve can be generated to calculate the IC50 value.



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Diagram 1: Principle of the NADH-Coupled ATPase Assay

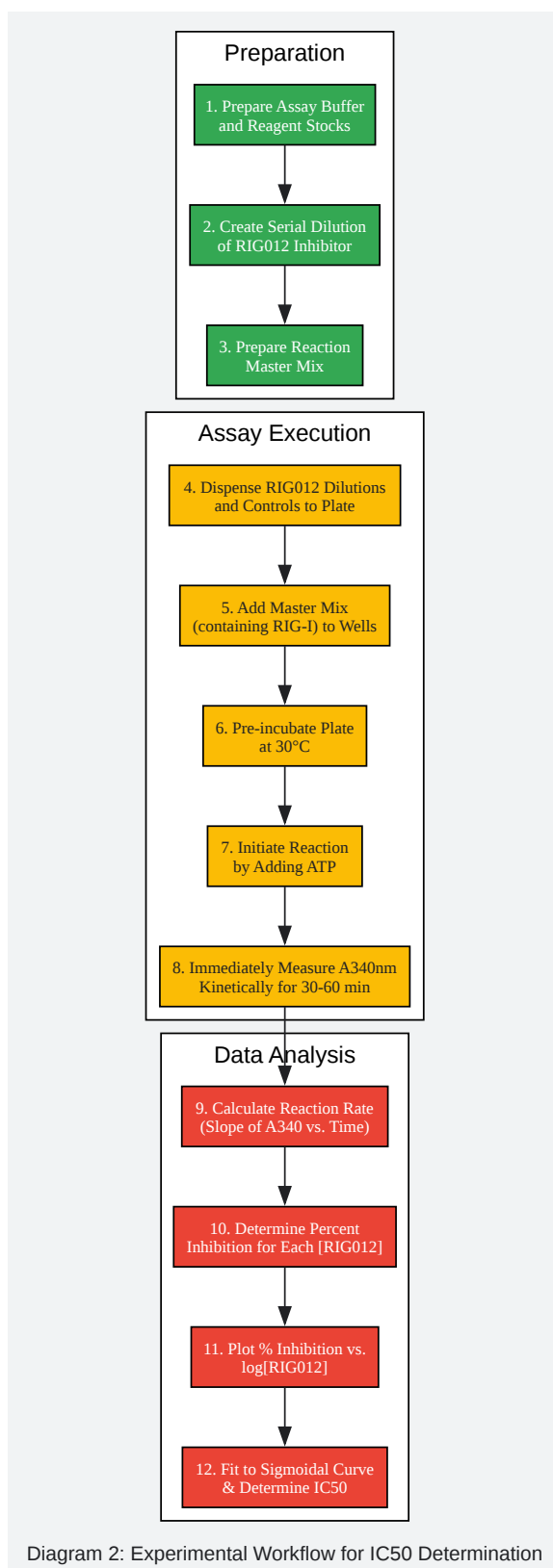
Experimental Protocol

This protocol is designed for a 96-well or 384-well microplate format, allowing for simultaneous analysis of multiple inhibitor concentrations.[6][7]

Materials and Reagents

- Enzymes:
 - Purified full-length RIG-I protein
 - Pyruvate Kinase (PK) (e.g., Sigma-Aldrich)
 - Lactate Dehydrogenase (LDH) (e.g., Sigma-Aldrich)
- Substrates & Cofactors:
 - Adenosine 5'-triphosphate (ATP), Mg²⁺ salt
 - Phosphoenolpyruvate (PEP)
 - β-Nicotinamide adenine dinucleotide, reduced form (NADH)
 - RIG-I RNA ligand (e.g., short 5'ppp-dsRNA)
- Inhibitor:
 - **RIG012** stock solution (in DMSO)
- Buffers and Solutions:
 - Assay Buffer (50 mM MOPS pH 7.4, 50 mM KCl, 5 mM MgCl₂, 5 mM DTT)[3][10]
 - DMSO (for inhibitor dilution)
- Equipment:
 - UV-transparent 96-well or 384-well microplates
 - Microplate spectrophotometer capable of kinetic reads at 340 nm with temperature control
 - Multichannel pipettes

Procedure



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Diagram 2: Experimental Workflow for IC₅₀ Determination

1. Reagent Preparation:

- 10x Assay Buffer: 500 mM MOPS pH 7.4, 500 mM KCl, 50 mM MgCl₂, 50 mM DTT. Store at 4°C.
- ATP Stock (100 mM): Dissolve ATP in water, adjust pH to 7.0, and store at -20°C.
- PEP Stock (150 mM): Prepare fresh in water.[6]
- NADH Stock (20 mg/mL): Prepare fresh in water.[6]
- **RIG012** Serial Dilutions: Prepare a 10-point, 3-fold serial dilution series of **RIG012** in 100% DMSO, starting from a high concentration (e.g., 10 mM).

2. Assay Execution (per 100 µL reaction volume):

- Prepare Reaction Master Mix: On ice, prepare a master mix sufficient for all reactions. For each 100 µL reaction, the final concentrations should be:
 - 50 mM MOPS pH 7.4
 - 50 mM KCl
 - 5 mM MgCl₂
 - 5 mM DTT
 - 1.5 mM PEP
 - 0.3 mM NADH
 - ~40 U/mL LDH
 - ~20 U/mL PK
 - 10 nM RIG-I Protein
 - 50 nM RNA Ligand

- Plate Setup:
 - Add 1 μL of each **RIG012** serial dilution (or DMSO for 0% inhibition control) to the appropriate wells of the microplate.
 - Add 1 μL of buffer without RIG-I to "no enzyme" control wells (for 100% inhibition control/background).
 - Add 89 μL of the Reaction Master Mix to all wells.
 - Pre-incubate the plate for 5-10 minutes at the assay temperature (e.g., 30°C).
- Initiate Reaction:
 - Start the reaction by adding 10 μL of 10 mM ATP solution to all wells for a final concentration of 1 mM.
 - Immediately place the plate in the spectrophotometer.
- Data Acquisition:
 - Monitor the decrease in absorbance at 340 nm every 30-60 seconds for 30-60 minutes at 30°C.

Data Presentation and Analysis

The primary data consists of absorbance readings over time. The rate of reaction is determined from the linear portion of this decay curve.

1. Data Processing:

- For each concentration of **RIG012**, plot Absorbance (340 nm) vs. Time (minutes).
- Determine the slope of the linear phase for each curve. The rate is the negative of the slope ($-\Delta A_{340}/\text{min}$).
- Correct the rates by subtracting the background rate of NADH decomposition (from the "no enzyme" control).

2. Percent Inhibition Calculation:

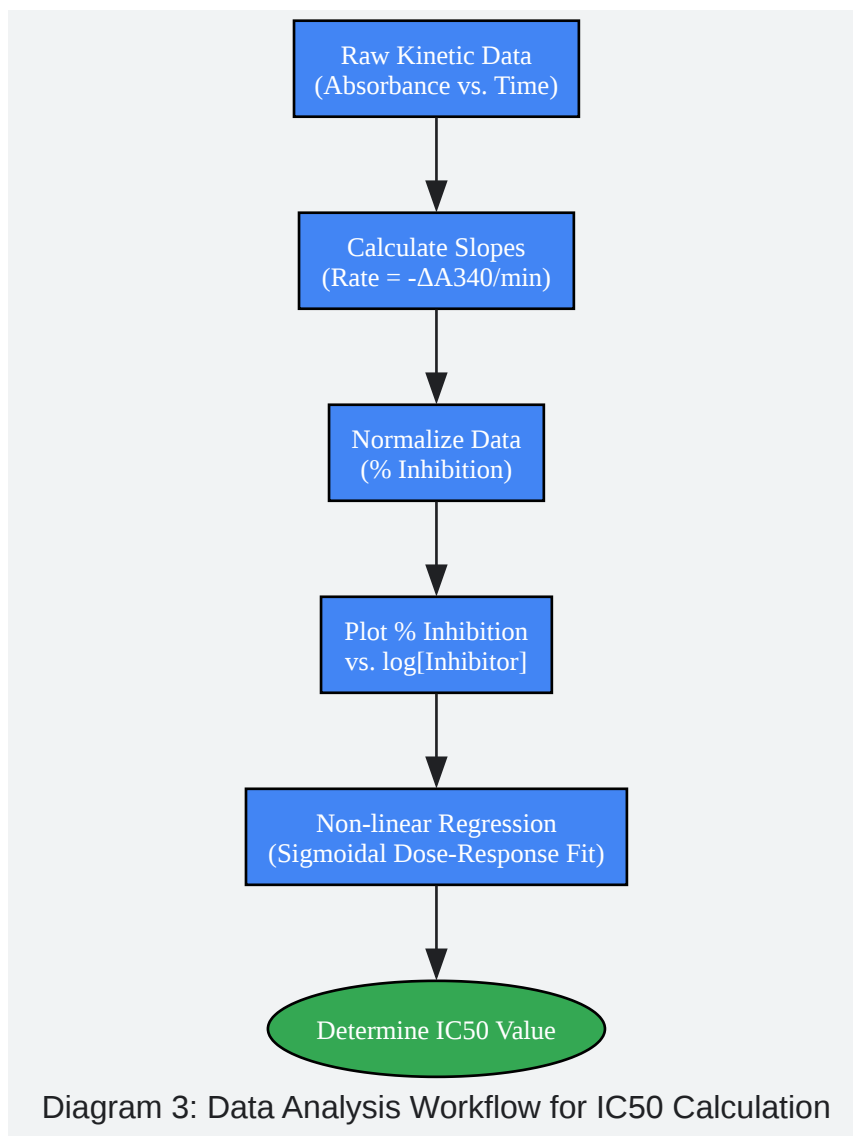
- Calculate the percent inhibition for each **RIG012** concentration using the following formula:
 $\% \text{ Inhibition} = 100 * (1 - (\text{Rate_inhibitor} / \text{Rate_DMSO}))$ where Rate_inhibitor is the corrected rate at a given **RIG012** concentration and Rate_DMSO is the corrected rate of the DMSO-only (0% inhibition) control.

3. Sample Data Table:

[RIG012] (μM)	log[RIG012]	Rate (-mOD/min)	Corrected Rate (-mOD/min)	% Inhibition
0 (DMSO)	N/A	25.5	25.0	0.0
0.01	-2.00	25.2	24.7	1.2
0.03	-1.52	23.8	23.3	6.8
0.10	-1.00	20.1	19.6	21.6
0.30	-0.52	13.5	13.0	48.0
1.00	0.00	7.8	7.3	70.8
3.00	0.48	4.1	3.6	85.6
10.00	1.00	2.2	1.7	93.2
30.00	1.48	1.8	1.3	94.8
100.00	2.00	1.6	1.1	95.6
No Enzyme	N/A	0.5	0.0	100.0

4. IC50 Determination:

- Plot Percent Inhibition versus the logarithm of the **RIG012** concentration.
- Fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[\[11\]](#)[\[12\]](#)
- The IC50 is the concentration of **RIG012** that corresponds to 50% inhibition on the fitted curve.



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Diagram 3: Data Analysis Workflow for IC50 Calculation

This comprehensive approach provides a reliable method for characterizing the potency of novel RIG-I inhibitors like **RIG012**, which is a critical step in the drug discovery and development process.

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References

- [1. bellbrooklabs.com \[bellbrooklabs.com\]](https://bellbrooklabs.com)
- [2. Structural Basis of RNA Recognition and Activation by Innate Immune Receptor RIG-I - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. RIG-I uses an ATPase-powered translocation-throttling mechanism for kinetic proofreading of RNAs and oligomerization - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [5. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [6. heyerlab.ucdavis.edu \[heyerlab.ucdavis.edu\]](https://heyerlab.ucdavis.edu)
- [7. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors \[jove.com\]](https://www.jove.com)
- [8. scispace.com \[scispace.com\]](https://www.scispace.com)
- [9. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [10. Establishing the role of ATP for the function of the RIG-I innate immune sensor | eLife \[elifesciences.org\]](https://www.eLife.org)
- [11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [12. Star Republic: Guide for Biologists \[sciencegateway.org\]](https://www.sciencegateway.org)
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